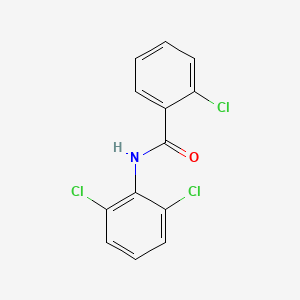

2-chloro-N-(2,6-dichlorophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2,6-dichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO/c14-9-5-2-1-4-8(9)13(18)17-12-10(15)6-3-7-11(12)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLILWLKTWNAOFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501261723 | |

| Record name | Benzamide, 2-chloro-N-(2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200807-45-0 | |

| Record name | Benzamide, 2-chloro-N-(2,6-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200807-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2-chloro-N-(2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Conformational Analysis of 2 Chloro N 2,6 Dichlorophenyl Benzamide

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the definitive method for elucidating the solid-state structure of 2-chloro-N-(2,6-dichlorophenyl)benzamide, offering precise data on its crystallographic system, molecular geometry, and intermolecular packing.

Crystallographic Parameters and Space Group Determination

The crystallographic analysis of this compound was conducted at a temperature of 295(2) K using Mo Kα radiation. nih.gov The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. nih.gov The specific space group was determined to be Pca21, a non-centrosymmetric space group. nih.gov The unit cell contains four molecules (Z = 4). nih.gov Detailed crystallographic parameters are summarized in the table below. nih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈Cl₃NO nih.gov |

| Molecular Weight (Mᵣ) | 300.55 nih.gov |

| Crystal System | Orthorhombic nih.gov |

| Space Group | Pca21 nih.gov |

| a (Å) | 21.3949 (4) nih.gov |

| b (Å) | 4.8159 (1) nih.gov |

| c (Å) | 12.5036 (3) nih.gov |

| Volume (V) (ų) | 1288.32 (5) nih.gov |

| Z | 4 nih.gov |

| Temperature (K) | 295 (2) nih.gov |

| Radiation | Mo Kα (λ = 0.71073 Å) nih.gov |

| Calculated Density (Dₓ) (Mg m⁻³) | 1.55 nih.gov |

Molecular Conformation: Analysis of Torsional Angles and Dihedral Geometries

The molecular conformation of this compound is defined by the relative orientation of its constituent parts, particularly the amide bridge and the two aromatic rings. A key feature is the amide group (–NHCO–), where the N–H and C=O bonds adopt a trans conformation relative to each other. nih.gov This arrangement is a common and energetically favorable feature in many benzanilide (B160483) structures. nih.govnih.gov

A significant conformational aspect is the orientation of the amide oxygen relative to the ortho-chloro substituent on the benzoyl ring. nih.gov The structure reveals a syn conformation, where the amide oxygen and the chlorine atom are positioned on the same side of the C–C bond connecting the carbonyl group to the ring. nih.gov This conformation is also observed in related compounds like 2-chloro-N-phenylbenzamide. nih.gov

Table 2: Key Dihedral Angles in this compound

| Planes Involved | Dihedral Angle (°) |

|---|---|

| Amide Group / Benzoyl Ring | 59.8 (1) nih.gov |

| Benzoyl Ring / Aniline (B41778) Ring | 8.1 (2) nih.gov |

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is primarily dictated by a strong and directional intermolecular hydrogen bond. nih.gov Specifically, the amide hydrogen (N–H) acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. nih.gov This N–H···O interaction links the molecules head-to-tail, forming infinite one-dimensional chains that propagate along the b-axis of the crystal lattice. nih.gov While not explicitly detailed for this specific compound, the presence of multiple chlorine atoms suggests the potential for other weak interactions, such as short Cl···Cl contacts or C–H···π interactions, which are known to play a role in the crystal packing of other halogenated benzamides. ias.ac.in

Comparative Structural Analysis with Related N-Arylbenzamide Derivatives

The structural features of this compound can be better understood by comparing them with those of closely related N-arylbenzamide derivatives. These comparisons highlight the profound influence of halogen substituents and steric bulk on the molecular architecture.

Steric and Electronic Effects on Conformational Preferences

A comparison with 2-chloro-N-(2,6-dimethylphenyl)benzamide, where the two chlorine atoms on the aniline ring are replaced by methyl groups, offers insight into steric and electronic effects. nih.govresearchgate.net Despite the substitution, the conformation of the amide oxygen remains syn to the ortho-chloro group on the benzoyl ring, indicating this is a robust conformational preference. nih.gov However, the dihedral angles are different; in the dimethyl analogue, the amide group makes a dihedral angle of 63.26(22)° with the benzoyl ring, while the angle between the two aromatic rings is very small at 3.46(17)°. nih.gov

Both the dichloro and dimethyl substituents at the 2 and 6 positions of the aniline ring are sterically demanding. rasayanjournal.co.innih.gov This steric hindrance forces the aniline ring to be significantly twisted relative to the amide plane, which in turn influences the orientation of the benzoyl ring. nih.govnih.gov Electronically, chlorine is an electron-withdrawing group, while a methyl group is weakly electron-donating. These electronic differences can modulate the properties of the N-H bond and the aromatic rings, influencing the strength of hydrogen bonding and other intermolecular forces. rasayanjournal.co.inubaya.ac.id The combination of these steric and electronic factors dictates the fine balance of torsional angles and packing motifs observed in the crystal structures of these related amides. rasayanjournal.co.inresearchgate.net

Comprehensive Spectroscopic Investigations of 2 Chloro N 2,6 Dichlorophenyl Benzamide

Vibrational Spectroscopy (Infrared and Raman) and Potential Energy Distribution Analysis

The vibrational spectrum of 2-chloro-N-(2,6-dichlorophenyl)benzamide is characterized by contributions from the 2-chlorobenzoyl group, the 2,6-dichlorophenyl group, and the central amide (-CONH-) linkage.

Key Vibrational Modes:

N-H Vibrations: The N-H stretching vibration is typically observed as a strong band in the IR spectrum, generally in the range of 3200-3300 cm⁻¹. In related N-(2,6-dichlorophenyl)-amides, this band appears between 3209 and 3271 cm⁻¹. The N-H in-plane bending and out-of-plane torsional modes are expected at lower frequencies.

C=O (Amide I) Vibration: The carbonyl stretching vibration is one of the most intense and characteristic bands in the IR spectrum of amides. For N-(2,6-dichlorophenyl)-amides, this absorption is typically found in the 1658-1707 cm⁻¹ region. Its precise frequency is sensitive to the electronic environment and hydrogen bonding.

C-N Stretching and N-H Bending (Amide II and III): The Amide II band, a mixture of C-N stretching and N-H in-plane bending, is expected around 1530 cm⁻¹. The Amide III band, a more complex mix of vibrations, appears at a lower frequency.

Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C stretching vibrations within the two phenyl rings typically give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-Cl Vibrations: The carbon-chlorine stretching vibrations are expected in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The exact positions will depend on the substitution pattern on the phenyl rings.

Potential Energy Distribution (PED) Analysis:

A detailed PED analysis, typically derived from computational methods like Density Functional Theory (DFT), would provide a quantitative assignment of the vibrational modes. For instance, the band observed around 1660 cm⁻¹ would be expected to show a PED of over 80% for the C=O stretching coordinate, confirming its identity as the Amide I band. Similarly, the PED for the N-H stretching band would be dominated by the stretching of the N-H bond. For the phenyl ring modes, the PED would show contributions from C=C stretching, C-H in-plane bending, and ring breathing vibrations.

Interactive Data Table: Predicted Vibrational Assignments for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

| 3200 - 3300 | ν(N-H) | N-H stretching |

| 3000 - 3100 | ν(C-H) | Aromatic C-H stretching |

| 1658 - 1707 | ν(C=O) (Amide I) | Carbonyl stretching |

| ~1530 | Amide II | C-N stretching and N-H bending |

| 1400 - 1600 | ν(C=C) | Aromatic C=C stretching |

| < 800 | ν(C-Cl) | C-Cl stretching |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment Beyond Basic Identification

¹H NMR Spectroscopy:

The ¹H NMR spectrum will show signals corresponding to the amide proton and the seven aromatic protons.

Amide Proton (N-H): A single proton signal, typically a singlet, is expected for the N-H group. Its chemical shift will be in the downfield region, likely between δ 8.0 and 10.0 ppm, and can be concentration-dependent due to hydrogen bonding.

Aromatic Protons:

2,6-dichlorophenyl ring: This ring contains three protons. The proton at the 4-position (para to the nitrogen) will appear as a triplet, while the two equivalent protons at the 3- and 5-positions (meta to the nitrogen) will appear as a doublet. Due to the electron-withdrawing nature of the chlorine atoms and the amide group, these signals are expected in the range of δ 7.2-7.6 ppm.

2-chlorobenzoyl ring: This ring has four protons. The substitution pattern will lead to a complex multiplet pattern in the aromatic region, likely between δ 7.3 and 7.8 ppm. The proton ortho to the carbonyl group will be the most deshielded.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on all 13 carbon atoms in the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 165-170 ppm.

Aromatic Carbons: The twelve aromatic carbons will appear in the typical range of δ 120-140 ppm.

The carbons bearing chlorine atoms (C-Cl) will be shifted downfield.

The carbons attached to the nitrogen (C-N) and the carbonyl group (C-C=O) will also have distinct chemical shifts.

Quaternary carbons (those without attached protons) will generally show weaker signals.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Description |

| C=O | 165 - 170 | Amide carbonyl carbon |

| C-Cl | 125 - 135 | Carbons attached to chlorine |

| C-N | 135 - 145 | Carbon in the dichlorophenyl ring attached to nitrogen |

| C-C=O | 130 - 140 | Carbon in the chlorobenzoyl ring attached to the carbonyl |

| Aromatic CH | 120 - 130 | Aromatic carbons with attached protons |

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and the elucidation of its structure. While an experimental mass spectrum for this compound is not published, its fragmentation pathways can be reliably predicted based on studies of similar halogenated benzanilides. nih.gov

The molecular weight of this compound is 300.57 g/mol . Due to the presence of three chlorine atoms, the molecular ion region in the mass spectrum will exhibit a characteristic isotopic pattern for [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺, reflecting the natural abundances of ³⁵Cl and ³⁷Cl.

Predicted Fragmentation Pathways:

Alpha-Cleavage: The most common fragmentation pathway for amides is cleavage of the bond between the carbonyl group and the nitrogen atom (α-cleavage). This would lead to two primary fragments:

2-chlorobenzoyl cation: This fragment would have a mass-to-charge ratio (m/z) of 139 (for ³⁵Cl). This is often a very stable and abundant ion.

2,6-dichlorophenylamino radical: This neutral fragment would not be detected.

Cleavage of the C-N Amide Bond: Cleavage of the C-N bond can also occur, leading to:

2,6-dichloroaniline (B118687) cation radical: This would result in a fragment at m/z 161.

2-chlorobenzoyl radical: A neutral species.

"Proximity Effect" Fragmentation: Studies on ortho-halogenated benzanilides have shown a significant "proximity effect," where the ortho-substituent on the aniline (B41778) ring is lost. nih.gov In the case of this compound, the loss of a chlorine radical from the 2,6-dichlorophenyl ring is a likely fragmentation pathway. This would involve a cyclization mechanism to form a stable product ion. The resulting [M-Cl]⁺ fragment would be observed at m/z 264.

Further Fragmentation: The primary fragment ions can undergo further fragmentation. For example, the 2-chlorobenzoyl cation (m/z 139) can lose carbon monoxide (CO) to form the 2-chlorophenyl cation (m/z 111).

Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |

| 299 | [C₁₃H₈Cl₃NO]⁺ | Molecular Ion (M⁺) |

| 264 | [M-Cl]⁺ | Loss of a chlorine atom from the dichlorophenyl ring |

| 161 | [C₆H₅Cl₂N]⁺ | 2,6-dichloroaniline cation radical |

| 139 | [C₇H₄ClO]⁺ | 2-chlorobenzoyl cation |

| 111 | [C₆H₄Cl]⁺ | 2-chlorophenyl cation (from m/z 139) |

Computational and Theoretical Chemistry Studies of 2 Chloro N 2,6 Dichlorophenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a molecule's structure, energy, and reactivity. For substituted benzamides, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311+G(d,p)), are employed to elucidate key electronic features. mdpi.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates the molecule is more prone to chemical reactions and is considered "soft." mdpi.com For instance, studies on other dichlorinated compounds have shown that the HOMO-LUMO gap can effectively characterize chemical reactivity and charge transfer interactions within the molecule. nih.gov

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated, such as chemical hardness (η), chemical softness (S), and chemical potential (μ). semanticscholar.orgresearchgate.net Hardness (η = (ELUMO – EHOMO)/2) measures the resistance to change in the electron distribution, while softness (S = 1/η) is the reciprocal of hardness. semanticscholar.orgresearchgate.net A hard molecule has a large HOMO-LUMO gap, whereas a soft molecule has a small one. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Properties (Based on Analogous Compounds)

| Parameter | Formula | Typical Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; higher value means higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons from an equilibrium system. |

| Electronegativity (χ) | -μ | Power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity of a species to accept electrons. |

This table presents the concepts and formulas used in the analysis. Specific values for 2-chloro-N-(2,6-dichlorophenyl)benzamide would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. mdpi.com

In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen or nitrogen. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack, commonly found around hydrogen atoms. researchgate.net For this compound, the MEP surface would be expected to show a significant negative potential around the carbonyl oxygen atom of the amide group, making it a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atom of the N-H group would exhibit a positive potential, marking it as a site for nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between occupied Lewis-type orbitals (bonds or lone pairs) and unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer and hyperconjugation. researchgate.net

In the context of this compound, NBO analysis would reveal significant charge delocalization from the lone pairs of the amide nitrogen and the carbonyl oxygen to the antibonding orbitals of adjacent groups. These interactions contribute to the stability of the molecule and influence its conformational preferences. For example, in similar structures, the delocalization of oxygen lone pairs to the antibonding orbitals of a metal ion can stabilize complexes by over 22 kcal/mol. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape, flexibility, and stability of a molecule in different environments. tandfonline.com

For benzamide (B126) derivatives, MD simulations can be used to validate the stability of a particular conformation, such as that observed in the crystal structure, or to understand how the molecule interacts with other molecules, like a protein target. tandfonline.comnih.gov Key outputs from MD simulations include the root-mean-square deviation (RMSD), which can indicate whether a molecule's structure remains stable or undergoes significant changes during the simulation. Such simulations performed on other benzamides have been used to confirm the stability of ligand-protein complexes, providing insight into their potential as inhibitors. tandfonline.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Correlations

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their physical properties or biological activities. nih.govnih.gov These models create a mathematical equation that relates calculated molecular descriptors (e.g., topological, electronic, steric) to an observed property. nih.gov

For a class of compounds like substituted benzamides, a QSPR model could be developed to predict properties such as melting point, solubility, or retention time in chromatography. Similarly, QSAR models have been successfully developed for benzamide derivatives to predict their antimicrobial or anticancer activity. nih.govjppres.comunair.ac.id These models use descriptors like molecular connectivity indices and Kier's shape index to quantify the structural characteristics that govern the activity. nih.gov The predictive power of these models is often validated using cross-validation techniques (e.g., calculating q²). jppres.com

Crystal Structure Prediction Methodologies and Validation

The solid-state structure of this compound has been determined experimentally via single-crystal X-ray diffraction. nih.gov The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell. nih.gov

Computational crystal structure prediction (CSP) methods can be used to find the most stable, low-energy crystal packing arrangements for a given molecule. These methods can help rationalize why a certain polymorphic form is observed experimentally or predict the existence of other, yet undiscovered, polymorphs. acs.org For benzamides, CSP calculations have shown that substitutions, such as adding a fluorine atom, can significantly alter the lattice energy landscape, making disorder less likely and favoring a specific crystal packing. acs.org

The experimentally determined structure of this compound reveals key conformational features. The N-H and C=O bonds of the amide group are in a trans conformation to each other. nih.gov The amide group is significantly twisted out of the plane of the benzoyl ring, with a dihedral angle of 59.8°. In contrast, the benzoyl and the dichlorinated aniline (B41778) rings are nearly coplanar, with a small dihedral angle of 8.1° between them. nih.gov The molecules in the crystal are linked into infinite chains by N—H···O hydrogen bonds. nih.gov

Table 2: Experimental Crystal Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈Cl₃NO |

| Molecular Weight | 300.55 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 21.3949 (4) |

| b (Å) | 4.8159 (1) |

| c (Å) | 12.5036 (3) |

| Volume (ų) | 1288.32 (5) |

| Z | 4 |

| Dihedral Angle (Amide/Benzoyl Ring) | 59.8 (1)° |

| Dihedral Angle (Benzoyl/Aniline Ring) | 8.1 (2)° |

Data sourced from Gowda et al. (2008). nih.gov

Compound Names Mentioned

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzamide |

Chemical Reactivity, Functionalization, and Derivatization of 2 Chloro N 2,6 Dichlorophenyl Benzamide

Exploration of Functional Group Transformations

While specific literature on the functional group transformations of 2-chloro-N-(2,6-dichlorophenyl)benzamide is limited, the reactivity of its core components—the 2-chlorobenzoyl group and the 2,6-dichloroaniline (B118687) moiety—suggests several potential transformations.

One potential reaction is the transformation of the amide nitrogen. For instance, related primary amides like 2-chlorobenzamide (B146235) have been shown to react with N-thiosuccinimides to form N-acylsulfenamides. This suggests that the amide nitrogen of this compound could potentially act as a nucleophile under certain conditions. An example of such a transformation with 2-chlorobenzamide is shown below:

| Reactant 1 | Reactant 2 | Product | Yield |

| 2-Chlorobenzamide | N-Thiosuccinimide | 2-Chloro-N-(phenylthio)benzamide | 93% |

Another area of potential transformation involves the chloro substituents on the aromatic rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds on aryl chlorides. Although the chlorine atoms are generally less reactive than bromine or iodine analogs, suitable catalysts and conditions could enable their substitution. For example, the 2-chloro position on the benzoyl ring could potentially be replaced with various organic groups, leading to a diverse range of derivatives.

Furthermore, intramolecular cyclization reactions are a possibility, particularly involving the 2-chloro substituent. For example, cobalt-catalyzed cyclization reactions of 2-bromobenzamides with carbodiimides have been reported to yield 3-(imino)isoindolin-1-ones. mdpi.com A similar transformation for this compound could be envisioned, as depicted in the following theoretical scheme:

| Starting Material | Reagent | Potential Product |

| This compound | Carbodiimide (e.g., N,N'-Dicyclohexylcarbodiimide) | 2-(2,6-Dichlorophenyl)-3-(cyclohexylimino)isoindolin-1-one |

Derivatization Strategies for Analog Synthesis

The synthesis of analogs of this compound can be approached by modifying either the acyl or the aniline (B41778) portion of the molecule. The core structure can be systematically altered to explore structure-activity relationships for various applications.

One primary strategy involves the use of different substituted anilines in the initial amide synthesis. By reacting 2-chlorobenzoyl chloride with a library of substituted anilines, a wide array of analogs can be generated. For example, the synthesis of N-(2,6-dichlorophenyl)-4-methylbenzamide demonstrates the feasibility of introducing substituents on the benzoyl ring. researchgate.net

Conversely, the aniline moiety can be kept constant while varying the acyl chloride. A range of acyl chlorides with different substituents on the aromatic ring can be reacted with 2,6-dichloroaniline to produce a series of analogs. The synthesis of N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, which starts from 2,6-dichloroaniline, exemplifies this approach. nih.gov

Further derivatization can be achieved on the pre-formed this compound scaffold. As mentioned in the previous section, cross-coupling reactions could introduce diversity at the chlorinated positions. Additionally, electrophilic aromatic substitution on either of the phenyl rings could introduce functional groups such as nitro or acyl groups, provided that the existing substituents direct the reaction to an available position and that the reaction conditions are compatible with the amide bond.

A study on the synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) showcases a multi-step derivatization strategy starting from a substituted 2-chlorobenzoic acid. mdpi.com A similar synthetic route could be adapted to create complex analogs of this compound. The following table outlines a selection of synthesized benzamide (B126) analogs with varying substituents, indicating the potential for diverse derivatization.

| Acyl Chloride | Aniline | Product |

| 2-Chlorobenzoyl chloride | 2-Chloroaniline | 2-Chloro-N-(2-chlorophenyl)benzamide |

| 2-Chlorobenzoyl chloride | 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)benzamide |

| 3,6-Dichloropicolinoyl chloride | Methyl 2-amino-5-(N'-hydroxycarbamimidoyl)benzoate | Methyl 2-(3,6-dichloropicolinamido)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoate |

Mechanistic Insights into Reaction Pathways (e.g., nucleophilicity of amide nitrogen)

The reactivity of this compound is significantly influenced by its three-dimensional structure and the electronic properties of its substituents. X-ray crystallographic studies of the closely related N-(2,6-dichlorophenyl)benzamide reveal important conformational features. nih.gov The presence of the two ortho-chloro substituents on the aniline ring forces the two aromatic rings to be nearly perpendicular to each other. nih.gov This steric hindrance restricts the rotation around the N-C(aryl) bond and influences the environment around the amide linkage.

In the solid state, the conformation of the N-H and C=O bonds in the amide group of N-(2,6-dichlorophenyl)benzamide is observed to be anti to each other. nih.gov The amide group makes a significant dihedral angle with the benzoyl ring. nih.gov These structural constraints have implications for the molecule's reactivity.

The nucleophilicity of the amide nitrogen is a key factor in many potential reactions. Generally, the lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group, which reduces its nucleophilicity compared to an amine. However, the amide can be deprotonated by a strong base to form a highly nucleophilic amide anion. The nucleophilicity of this anion is influenced by the electronic effects of the substituents on the aromatic rings. The electron-withdrawing nature of the chlorine atoms in this compound would be expected to further decrease the electron density on the nitrogen, making it less nucleophilic.

Despite this, the amide nitrogen can participate in nucleophilic attack under certain conditions. For example, in the proposed cobalt-catalyzed cyclization to form isoindolinones, the reaction is thought to proceed through a five-membered aza-cobaltacycle, where the amide nitrogen acts as a nucleophile. mdpi.com

Photochemical reactions represent another potential reaction pathway. Studies on para-substituted benzanilides have shown that they can undergo photo-Fries rearrangement to yield aminobenzophenone derivatives. The electronic effects of the substituents and the solvent polarity have been found to affect the product distribution and reaction rates. nih.gov While not directly studied for this compound, such photochemical transformations could be a plausible reaction pathway.

The table below summarizes key structural parameters of N-(2,6-dichlorophenyl)benzamide, which provide insight into the steric and electronic environment of the amide bond. nih.gov

| Parameter | Molecule 1 | Molecule 2 |

| Dihedral angle between amide group and benzoyl ring | 30.8 (1)° | 35.1 (2)° |

| Dihedral angle between benzoyl and aniline rings | 56.8 (1)° | 59.1 (1)° |

Molecular Interaction Studies of 2 Chloro N 2,6 Dichlorophenyl Benzamide at a Mechanistic Level

Ligand-Target Binding Characterization (e.g., enzyme inhibition mechanisms, receptor binding) in vitro or via computational modeling

Currently, there are no specific in vitro or computational studies that have identified and characterized the binding of 2-chloro-N-(2,6-dichlorophenyl)benzamide to a particular biological target such as an enzyme or receptor. Research on other substituted benzamide (B126) derivatives has shown a wide range of biological activities, including but not limited to, enzyme inhibition and receptor modulation. For instance, various benzamide compounds have been investigated as inhibitors of enzymes like α-glucosidase and as ligands for dopamine (B1211576) receptors. researchgate.netnih.gov However, these findings are for structurally distinct molecules, and no direct target has been reported for this compound.

Structure-Activity Relationship (SAR) at the Molecular Level

The structure of this compound has been meticulously determined using X-ray crystallography, which offers significant insights into its molecular geometry and potential for interaction. nih.govnih.gov These structural details are the primary source of information for understanding its molecular properties.

The key structural features of this compound (also referred to as N26DCP2CBA in some literature) reveal a specific conformation that is influenced by its substituent groups. nih.gov The amide group (–NHCO–) is a critical functional moiety, and in this compound, the N–H and C=O bonds adopt a trans conformation relative to each other. This is a common feature observed in many benzanilide (B160483) compounds. nih.govmdpi.com

A significant aspect of its structure is the relative orientation of the two aromatic rings. The amide group forms a dihedral angle of 59.8(1)° with the 2-chlorobenzoyl ring. In contrast, the benzoyl and the 2,6-dichloroaniline (B118687) rings are nearly coplanar, with a much smaller dihedral angle of 8.1(2)° between them. nih.govnih.gov This near-coplanarity is a distinguishing feature when compared to other related benzanilides, such as 2-chloro-N-(3,5-dichlorophenyl)benzamide, where the corresponding dihedral angle is a more twisted 32.1(2)°. nih.gov

The positioning of the chloro substituents also plays a crucial role in defining the molecule's conformation. The amide oxygen atom is oriented syn to the ortho-chloro group on the benzoyl ring. nih.govnih.gov In the crystal lattice, molecules of this compound are linked into infinite chains along the b-axis through intermolecular N–H···O hydrogen bonds. mdpi.com This hydrogen bonding capability is a key feature for potential interactions with biological macromolecules.

The table below summarizes key crystallographic and structural data for this compound. nih.gov

| Property | Value |

| Molecular Formula | C₁₃H₈Cl₃NO |

| Molecular Weight ( g/mol ) | 300.55 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 21.3949 (4) |

| b (Å) | 4.8159 (1) |

| c (Å) | 12.5036 (3) |

| Volume (ų) | 1288.32 (5) |

| Dihedral Angle (Amide-Benzoyl) | 59.8 (1)° |

| Dihedral Angle (Benzoyl-Aniline) | 8.1 (2)° |

| N–H···O Hydrogen Bond | Forms infinite chains along b-axis |

This detailed structural information provides a solid basis for any future computational docking or SAR studies, should a biological target be identified.

Spectroscopic Probes of Molecular Interactions

While the synthesis and characterization of this compound involved standard spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity, there are no published studies that utilize these methods as probes for its molecular interactions with biological targets. nih.gov Spectroscopic techniques are powerful tools for studying changes in a molecule's environment upon binding to a target, but such investigations have not been reported for this specific compound.

Biophysical Characterization of Binding Events

Consistent with the lack of identified biological targets, there is no available literature on the biophysical characterization of binding events involving this compound. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or differential scanning fluorimetry (DSF), which are commonly used to determine binding affinity, kinetics, and thermodynamics, have not been applied to this compound in the context of a ligand-target interaction.

Future Research Directions and Unanswered Questions

Methodological Advancements in Synthesis and Characterization

Future research should prioritize the development of more efficient, safe, and advanced methods for synthesizing and characterizing 2-chloro-N-(2,6-dichlorophenyl)benzamide.

Synthesis: Current synthetic routes for benzamides often rely on conventional methods that can be lengthy and involve hazardous materials. Future explorations should focus on greener and more atom-economical approaches. bohrium.comwalisongo.ac.id Promising avenues include:

Catalytic Methods: Investigating the use of catalysts like boric acid, which has proven effective for direct amidation, could offer a more environmentally benign pathway. sciepub.comresearchgate.net The exploration of reusable solid acid catalysts, such as ZrO2–Al2O3, could also lead to more sustainable processes with simplified purification. rsc.org

Enzymatic Synthesis: Biocatalytic methods, for instance using enzymes like Candida antarctica lipase (B570770) B (CALB) in green solvents, represent a frontier in sustainable amide bond formation. nih.govnih.gov Research into an enzymatic route for this compound could significantly reduce the environmental footprint of its synthesis. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of N-substituted benzamides, often leading to shorter reaction times and higher yields under solvent-free conditions. researchgate.net Applying this technique to the synthesis of this compound could enhance efficiency.

Characterization: While standard techniques like NMR, IR spectroscopy, and X-ray crystallography have been used, future work could benefit from novel characterization methods. ijsrst.com For instance, advanced techniques for analyzing powder morphology and flowability could become crucial if large-scale synthesis is pursued. mdpi.com Furthermore, developing sensitive analytical methods for detecting trace amounts of the compound and its potential degradation products in various matrices will be essential for environmental and toxicological studies.

Deeper Theoretical Understanding of Reactivity and Structure-Property Relationships

A significant gap exists in the theoretical understanding of this compound. Computational chemistry offers powerful tools to predict and explain its behavior.

Reactivity and Stability:

Computational Modeling: Future studies should employ theoretical calculations, such as Density Functional Theory (DFT), to model the electronic structure and reactivity of the molecule. This can help predict reaction mechanisms and stability. For example, computational studies on polychlorinated biphenyls (PCBs) have successfully elucidated decomposition pathways. nih.gov Similar reactive molecular dynamics simulations could predict the thermal, pressure, and shear-induced decomposition of this compound. nih.gov

Superelectrophilic Activation: Research into the behavior of related compounds in superacidic media has revealed novel reaction pathways through superelectrophilic intermediates. nih.gov Investigating the potential for such activation with this compound could uncover new synthetic transformations.

Structure-Property Relationships:

Substituent Effects: The three chlorine atoms on the phenyl rings are critical determinants of the molecule's properties. Systematic computational studies, corroborated by experimental data, are needed to understand how the position and number of halogen substituents influence its chemical, physical, and potential biological properties. dcu.ie

Quantitative Structure-Activity Relationship (QSAR): Once biological activities are identified, 3D-QSAR studies can be developed to build predictive models that correlate structural features with activity. nih.gov This approach is widely used in drug design and could guide the synthesis of more potent or selective analogues. uky.edunih.govresearchgate.net

Sustainable Synthesis and Environmental Remediation Strategies

The principles of green chemistry should guide the entire lifecycle of this compound, from its creation to its ultimate fate in the environment. chemmethod.com

Sustainable Synthesis: As outlined in section 9.1, the development of sustainable synthetic methods is a paramount future goal. The focus should be on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. bohrium.comresearchgate.net The adoption of catalytic and biocatalytic processes is a key strategy in achieving this. walisongo.ac.idsciepub.comrsc.org

Environmental Remediation: Given its structure as a chlorinated aromatic compound, its persistence and potential toxicity in the environment are significant concerns that require proactive research. researchgate.net

Biodegradation: Investigations into the microbial degradation of this compound are essential. Research should explore both aerobic and anaerobic pathways, as the degree of chlorination can dramatically affect biodegradability. eurochlor.orgnih.gov Studies on related chloroaromatic compounds show that while some are resistant, specific microbial strains can be identified or engineered for their breakdown. slideshare.netresearchgate.net

Bioremediation Techniques: Future work could assess the feasibility of bioremediation strategies for contaminated sites. This includes biostimulation (adding nutrients to enhance native microbial activity) and bioaugmentation (introducing specialized microbes). igi-global.comigi-global.com

Advanced Oxidation/Reduction Processes: Electrochemical reduction has emerged as a promising strategy for the remediation of halogenated pollutants. acs.org Research into the electrochemical dehalogenation of this compound could lead to an effective treatment technology.

Design of Novel Chemical Entities Based on Mechanistic Insights

The benzamide (B126) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many bioactive compounds. researchgate.netnih.gov Understanding the mechanistic basis of any biological activity exhibited by this compound is crucial for designing novel and potentially useful molecules.

Exploring Biological Activity: The first step is to conduct broad biological screening to identify any potential therapeutic or pesticidal activities. Benzamide derivatives have shown a wide range of effects, including anticancer, antidiabetic, and anthelmintic properties. nih.govmdpi.comresearchgate.net

Mechanism-Driven Drug Design:

Target Identification and Docking: If biological activity is found, subsequent research must identify the molecular target (e.g., a specific enzyme or receptor). Molecular docking studies can then be used to model the interaction between this compound and its target, providing insights into the key binding features. nih.govtandfonline.com

Bioisosteric Replacement: Based on a validated target interaction model, new chemical entities can be designed using strategies like bioisosteric replacement, where parts of the molecule are swapped with other chemical groups that have similar physical or chemical properties to enhance potency or improve pharmacokinetic properties. mdpi.com

Structure-Activity Relationship (SAR) Guided Synthesis: A systematic SAR study would be crucial. nih.gov By synthesizing and testing a library of analogues with modifications to the linker and substitution patterns on the aromatic rings, researchers can build a comprehensive understanding of which structural features are essential for activity, guiding the design of superior compounds. mdpi.commdpi.comnih.gov For example, studies on other benzamides have shown that even minor structural changes can lead to significant differences in biological activity. acs.org This knowledge is fundamental to translating a lead compound into a valuable chemical entity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-(2,6-dichlorophenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via acylation of 2,6-dichloroaniline with 2-chlorobenzoyl chloride under reflux in anhydrous solvents like ethanol or toluene. Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (6–8 hours). Post-synthesis, crystallization from ethanol yields pure crystals suitable for X-ray studies . Monitoring via TLC (silica gel, toluene:EtOAc 3:2) and IR spectroscopy (amide C=O stretch at ~1649 cm⁻¹) ensures purity .

Q. Which crystallographic tools are recommended for structural determination of this compound?

- Methodological Answer : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography . For example, single-crystal X-ray diffraction data collected at 295 K with MoKα radiation (λ = 0.71073 Å) can resolve bond lengths and angles. Key parameters include:

- Dihedral angles : Benzoyl vs. anilino rings (e.g., 58.3° in N-(3,5-dichlorophenyl)benzamide ).

- Hydrogen bonding : Intermolecular N–H···O interactions (e.g., N1–H1···O1 = 2.89 Å in 2-chloro-N-(2,6-dimethylphenyl)benzamide ).

Software suites like WinGX or ORTEP-3 aid visualization .

Q. What safety protocols are critical during handling?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Waste must be segregated and disposed via certified biohazard services due to potential environmental toxicity (H303+H313+H333 hazard codes) . Avoid inhalation/ingestion; wash exposed skin with soap and water immediately.

Advanced Research Questions

Q. How do substituents on the anilino ring influence molecular conformation and crystal packing?

- Methodological Answer : Substituent position and electronegativity dictate dihedral angles and intermolecular interactions. For example:

Q. What strategies resolve contradictions in hydrogen-bonding patterns across polymorphic forms?

- Methodological Answer : Contradictions arise from solvent polarity or crystallization temperature. For example, ethanol promotes N–H···O chains along the b-axis , while acetone may yield dimeric motifs. To resolve:

- Compare unit cell parameters (e.g., space group P2₁/c vs. C2/c).

- Use Hirshfeld surface analysis to quantify interaction ratios (e.g., O···H vs. Cl···H contacts) .

- Validate via DFT calculations (B3LYP/6-311+G(d,p)) to assess thermodynamic stability of packing modes .

Q. How can computational methods predict bioactivity based on structural analogs?

- Methodological Answer :

- QSAR Modeling : Use descriptors like logP (calculated: 3.8), polar surface area (61.2 Ų), and halogen bonding propensity (Cl···O distance ≤3.2 Å ).

- Docking Studies : Compare with fungicidal analogs (e.g., 2-chloro-N-(2,6-dimethylphenyl)-N-(isothiocyanatomethyl)acetamide ) to identify target enzyme binding pockets.

- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (TPSA = 61.2 Ų), suggesting CNS activity potential .

Data Contradiction Analysis

Q. How to address discrepancies in reported dihedral angles for derivatives?

- Methodological Answer : Discrepancies may stem from experimental resolution (e.g., high-resolution vs. twinned data) or refinement protocols. Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.